molecular formula C13H12ClNO2 B2682007 N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide CAS No. 54110-77-9

N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide

Cat. No. B2682007
CAS RN: 54110-77-9
M. Wt: 249.69
InChI Key: VWAZZCUTVKEYDL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CFM-2 belongs to the class of compounds known as furanocarboxamides, which have been shown to have a variety of biological activities, including anti-inflammatory and analgesic effects.

Scientific Research Applications

Structural Analysis and Molecular Behavior

  • The structures of certain derivatives, including N-(4-chlorophenyl) variants, are stabilized by extensive intramolecular hydrogen bonds. These derivatives, such as N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, form dimeric pairs and exhibit specific molecular motifs due to intermolecular hydrogen bonds (Siddiqui et al., 2008).

Spectroscopic Properties and Solvent Effects

  • Studies on the absorption and fluorescence spectra of related carboxamides, including N-(4-chlorophenyl) derivatives, have been conducted. These studies include the analysis of ground and excited state dipole moments, providing insights into the electronic properties of these molecules in different solvent environments (Patil et al., 2011).

Synthesis and Biological Potential

  • New compounds featuring the N-(4-chlorophenyl) structure have been synthesized and evaluated for antimicrobial activities. These compounds demonstrated significant inhibition of bacterial and fungal growth, indicating potential biological applications (Akbari et al., 2008).
  • Another study explored the synthesis of N-(4-chlorophenyl) derivatives for antitumor activities. The research aimed at designing compounds with potential antitumor properties, indicating the applicability of these compounds in cancer research (Xin, 2012).

Fluorescence Quenching Studies

  • Research on fluorescence quenching of related carboxamides by various substances in different organic solvents provides valuable data on the interaction of N-(4-chlorophenyl) derivatives with other chemicals, which could be relevant for analytical and diagnostic applications (Patil et al., 2013).

CB1 Receptor Antagonism and Obesity Treatment

  • Some diaryl dihydropyrazole-3-carboxamides, including N-(4-chlorophenyl) variants, have shown significant in vivo antiobesity activity related to CB1 receptor antagonism. This suggests potential use in obesity treatment and appetite suppression (Srivastava et al., 2007).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to exhibit a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to affect a variety of biological pathways . It is possible that this compound may also influence multiple biochemical pathways, leading to its diverse biological activities.

Pharmacokinetics

Similar compounds have been shown to have good kinetic solubilities and metabolic stability in vitro . This suggests that this compound may also have favorable ADME properties, which could impact its bioavailability.

Result of Action

Similar compounds have been shown to have potent antiviral and anticancer activities . This suggests that this compound may also have significant effects at the molecular and cellular levels.

Action Environment

Similar compounds have been shown to have promising drug-like properties, and their pharmacokinetic/toxicity profiles support their potential as candidates for further investigation in various environments .

properties

IUPAC Name

N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAZZCUTVKEYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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